

# What is the chemical structure of Sinigrin hydrate?

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# An In-depth Technical Guide to Sinigrin Hydrate

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Sinigrin hydrate**. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

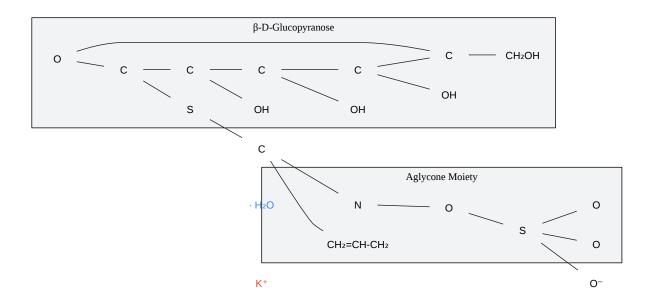
## **Chemical Structure and Properties**

Sinigrin is a naturally occurring glucosinolate found predominantly in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and the seeds of black mustard (Brassica nigra)[1] [2]. It is a glucoside that, upon enzymatic hydrolysis, yields allyl isothiocyanate, the compound responsible for the pungent taste of mustard and horseradish[2]. The hydrated form, **Sinigrin hydrate**, is commonly used in research.

The chemical structure of Sinigrin was elucidated and confirmed by X-ray crystallography to have a Z-configuration around the C=N bond[2]. The molecule consists of a  $\beta$ -D-glucopyranose unit linked via a sulfur atom to a but-3-enylideneamino sulfate group.

### **Chemical Structure Diagram**





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Caption: 2D chemical structure of **Sinigrin hydrate** (potassium salt).

# **Physicochemical and Identification Data**

The following table summarizes key quantitative and identifying information for **Sinigrin hydrate**.



Property	Value	Reference(s)
IUPAC Name	potassium;[(E)-1- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]sulfanylbut-3- enylideneamino] sulfate;hydrate	[3][4][5]
Synonyms	(-)-Sinigrin hydrate, Allyl- glucosinolate hydrate, 2- Propenyl-glucosinolate hydrate	[1][6][7]
CAS Number	3952-98-5	[1][7][8][9]
Molecular Formula	C10H16KNO9S2·H2O (or xH2O)	[1][9][10][11]
Molecular Weight	397.46 g/mol (anhydrous basis)	[1][7][9][10]
Appearance	White to off-white powder or needle-like crystals	[1][8][10]
Purity	≥95% - ≥99% (by HPLC or TLC)	[1][9][11]
Melting Point	128 °C (decomposes)	[10]
Solubility	Soluble in water, methanol, ethanol, and DMSO.	[8][10][11][12]
Canonical SMILES	C=CCC(=NOS(=O)(=O) [O-])SC1C(C(C(C(O1)CO)O)O )O.[K+]	[2][5]
InChI Key	QKFAFSGJTMHRRY- OCFLFPRFSA-M	[5]

# **Experimental Protocols**



# High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general method for the analysis of glucosinolates like Sinigrin.

- Sample Preparation: Accurately weigh and dissolve **Sinigrin hydrate** standard or sample in a water/methanol (50:50, v/v) mixture to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
  - Mobile Phase: A gradient elution is typically used.
    - Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
    - Solvent B: Acetonitrile with 0.1% TFA.
  - Gradient Program: Start with 100% Solvent A, ramp to 30% Solvent B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection: UV detector at 227 nm[11].
  - Injection Volume: 10 μL.
- Data Analysis: Purity is determined by calculating the peak area of Sinigrin as a percentage of the total peak areas in the chromatogram.

### **Enzymatic Hydrolysis by Myrosinase**

This protocol describes the enzymatic conversion of Sinigrin to allyl isothiocyanate.

Enzyme and Substrate Preparation:



- Prepare a solution of myrosinase (thioglucoside glucohydrolase) in a suitable buffer (e.g.,
   0.1 M phosphate buffer, pH 6.5).
- Prepare a solution of Sinigrin hydrate in the same buffer at a desired concentration (e.g., 10 mM).

#### Reaction:

- In a reaction vessel, combine the Sinigrin solution with the myrosinase solution. A typical ratio is 1:1 (v/v).
- Incubate the reaction mixture at room temperature (or 37 °C for optimal enzyme activity) for a specified time (e.g., 30 minutes).
- Termination and Analysis:
  - The reaction can be stopped by heat inactivation (e.g., boiling for 5 minutes) or by adding an organic solvent (e.g., ethyl acetate) to extract the hydrolysis product.
  - The formation of allyl isothiocyanate can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

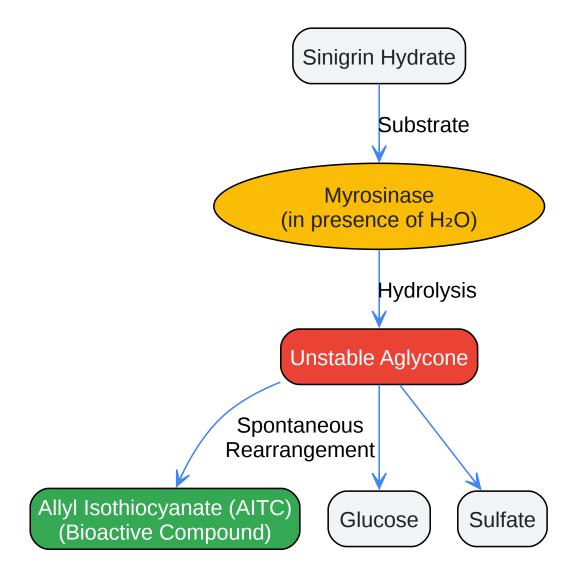
### **Biological Activity and Signaling Pathways**

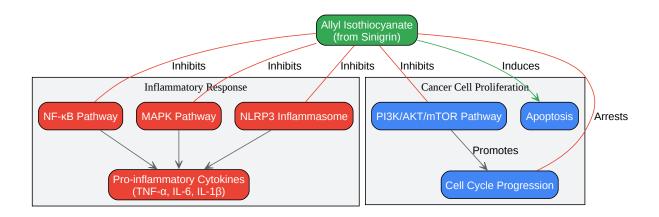
Sinigrin itself and its primary hydrolysis product, allyl isothiocyanate (AITC), exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[6]. These effects are mediated through the modulation of several key cellular signaling pathways.

# **Enzymatic Hydrolysis and Bioactivation**

The bioactivity of Sinigrin is largely dependent on its conversion to AITC by the enzyme myrosinase. This process is often referred to as the "mustard oil bomb" and is a plant defense mechanism[2].









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